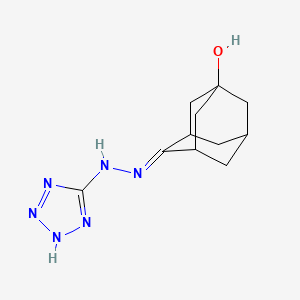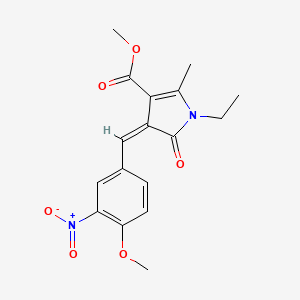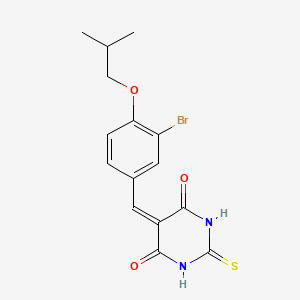
5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone, also known as AHTH, is a chemical compound that has gained significant attention in scientific research. It is a tetrazole derivative of amantadine, a drug used to treat Parkinson's disease and influenza. The compound has shown potential in various research studies due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of the viral M2 ion channel, which is essential for the replication of influenza virus. It has also been shown to induce the production of reactive oxygen species and activate caspase-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the replication of several viruses, induces apoptosis in cancer cells, and protects neurons against oxidative stress and excitotoxicity. This compound has also been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone is its ease of synthesis and relatively low cost, which makes it an attractive candidate for scientific research. This compound has also been shown to possess a broad spectrum of antiviral and anticancer activity, making it a potential candidate for the development of novel therapeutics. However, the limitations of this compound include its relatively low potency compared to other antiviral and anticancer agents, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone. One potential direction is the development of this compound-based therapeutics for the treatment of viral infections and cancer. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent derivatives. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone involves the reaction of 5-hydroxy-2-adamantanone with hydrazine hydrate and sodium azide. The resulting product is then purified through recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
5-hydroxy-2-adamantanone 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential in various scientific research applications. It has been shown to possess antiviral, anticancer, and neuroprotective properties. In vitro studies have demonstrated that this compound inhibits the replication of several viruses, including influenza A and B, herpes simplex virus type 1, and human immunodeficiency virus type 1. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, this compound has been shown to protect neurons against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2H-tetrazol-5-ylhydrazinylidene)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c18-11-3-6-1-7(4-11)9(8(2-6)5-11)12-13-10-14-16-17-15-10/h6-8,18H,1-5H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIIXNZHNNAMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=NNC4=NNN=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)
![5-chloro-2-(propylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5190695.png)

![7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)

![5-[(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5190732.png)

![3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190759.png)